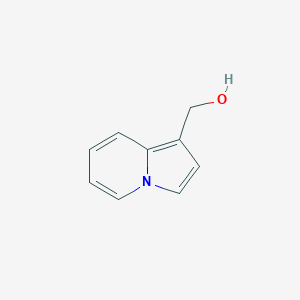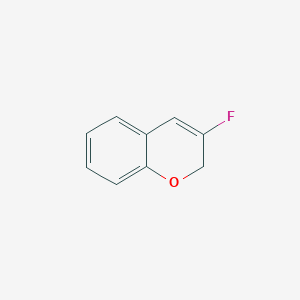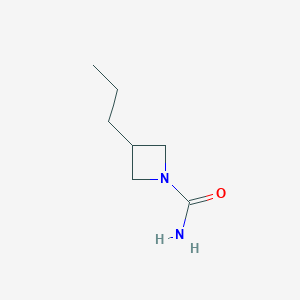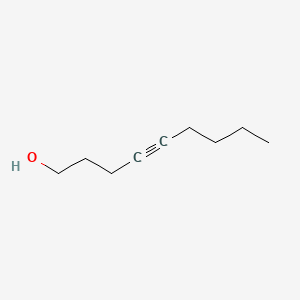
(S)-1-methyl-2-phenylethyl isocyanide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-methyl-2-phenylethyl isocyanide is an organic compound that belongs to the class of isocyanides, also known as isonitriles or carbylamines. Isocyanides are characterized by the functional group –N≡C, where the nitrogen atom is triple-bonded to a carbon atom.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-methyl-2-phenylethyl isocyanide typically involves the formylation of a primary amine followed by dehydration. One common method is the Ugi reaction, which is a multicomponent reaction involving an amine, an aldehyde, an isocyanide, and a carboxylic acid . The reaction conditions are generally mild, and the process can be scaled up for industrial production.
Industrial Production Methods
Industrial production of isocyanides, including this compound, often involves the use of formylation and dehydration steps. The process can be optimized to increase yield and purity while minimizing hazardous by-products. Recent advancements in isocyanide synthesis have focused on improving safety and reducing environmental impact .
化学反应分析
Types of Reactions
(S)-1-methyl-2-phenylethyl isocyanide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Isocyanides can act as nucleophiles in substitution reactions with alkyl halides, leading to the formation of secondary amides.
Multicomponent Reactions: The Ugi and Passerini reactions are well-known multicomponent reactions involving isocyanides, which result in the formation of complex molecules.
Oxidation and Reduction: Isocyanides can undergo oxidation to form isocyanates and reduction to form amines.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkyl halides, aldehydes, carboxylic acids, and various oxidizing and reducing agents. Reaction conditions typically involve mild temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products Formed
科学研究应用
(S)-1-methyl-2-phenylethyl isocyanide has a wide range of scientific research applications:
作用机制
The mechanism of action of (S)-1-methyl-2-phenylethyl isocyanide involves its reactivity as a nucleophile and electrophile. The compound can form covalent bonds with various molecular targets, including enzymes and proteins. For example, isocyanides have been shown to inhibit bacterial enzymes by covalently modifying their active sites, leading to the disruption of essential metabolic pathways .
相似化合物的比较
Similar Compounds
Similar compounds to (S)-1-methyl-2-phenylethyl isocyanide include other isocyanides such as methyl isocyanide, phenyl isocyanide, and cyclohexyl isocyanide .
Uniqueness
The compound’s unique structure allows for the formation of specific products in multicomponent reactions, making it valuable in the synthesis of complex organic molecules .
属性
分子式 |
C10H11N |
|---|---|
分子量 |
145.20 g/mol |
IUPAC 名称 |
[(2S)-2-isocyanopropyl]benzene |
InChI |
InChI=1S/C10H11N/c1-9(11-2)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1H3/t9-/m0/s1 |
InChI 键 |
HHYGLUGDBOFOPX-VIFPVBQESA-N |
手性 SMILES |
C[C@@H](CC1=CC=CC=C1)[N+]#[C-] |
规范 SMILES |
CC(CC1=CC=CC=C1)[N+]#[C-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-Methylpyrrolo[1,2-a]pyrimidine](/img/structure/B11922922.png)




![7-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11922962.png)

![5-Fluoroimidazo[1,2-a]pyridin-3-amine](/img/structure/B11922973.png)



![3-Methylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11923007.png)
